molecular formula C13H11BrN2O2 B13914306 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile

4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile

Cat. No.: B13914306
M. Wt: 307.14 g/mol
InChI Key: GATFWZXYLFQWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor isoquinoline compound, followed by the introduction of the propan-2-yloxy group and the formation of the carbonitrile group under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.

Scientific Research Applications

4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile include other isoquinoline derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile

InChI

InChI=1S/C13H11BrN2O2/c1-7(2)18-12-4-10-9(3-8(12)5-15)11(14)6-16-13(10)17/h3-4,6-7H,1-2H3,(H,16,17)

InChI Key

GATFWZXYLFQWIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1C#N)C(=CNC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.